molecular formula C23H22N2O3S B2419166 ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate CAS No. 681168-68-3

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate

Cat. No.: B2419166
CAS No.: 681168-68-3
M. Wt: 406.5
InChI Key: GQFGKKTWRWFFRT-UHFFFAOYSA-N
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Description

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Properties

IUPAC Name

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-5,9-10,12-14H,2,6-8,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGKKTWRWFFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively.

Scientific Research Applications

Structural Features

The compound features a thiazole ring that incorporates sulfur and nitrogen atoms within a five-membered ring structure. This heterocyclic nature contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its structural similarity to biologically active thiazole derivatives suggests that it may exhibit therapeutic effects against various diseases.

Case Study: Enzyme Inhibition

Research has shown that compounds with similar thiazole structures can inhibit specific enzymes involved in disease pathways. For instance, studies on related thiazoles have demonstrated their ability to inhibit bacterial enzymes, indicating potential applications in antimicrobial therapies .

Biological Studies

The compound is also utilized in biological studies to explore its interactions with cellular targets. Its ability to engage in hydrogen bonding and π-π interactions enhances its potential for modulating receptor activities and influencing cellular signaling pathways.

Materials Science

Due to its unique electronic properties derived from the thiazole ring and phenyl groups, this compound is being explored for the development of novel materials. These materials may possess specific electronic or optical properties suitable for applications in sensors or electronic devices .

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Biological Activity

Ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound includes a phenyl group and a tetrahydronaphthalene moiety, which contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. This compound has shown promising results in inhibiting tumor cell proliferation.

Table 1: Antitumor Activity Overview

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AJurkat1.98 ± 1.22Apoptosis induction
Ethyl 4-phenyl...HT-29<10Caspase activation
Compound BA-431<5Inhibition of Bcl-2

The data indicates that ethyl 4-phenyl... exhibits cytotoxicity comparable to established chemotherapeutics like doxorubicin, suggesting its viability as an anticancer agent .

2. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Ethyl 4-phenyl... was evaluated in animal models for seizure protection.

Table 2: Anticonvulsant Activity Results

StudyModelEfficacy (%)Notes
Study APTZ-induced seizures100% protectionSignificant reduction in seizure duration
Study BMES model85% protectionComparable to standard treatments

The results indicate that the compound may effectively mitigate seizure activity through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of ethyl 4-phenyl... involve several pathways:

  • Caspase Activation : This compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Bcl-2 Inhibition : It interferes with anti-apoptotic proteins like Bcl-2, enhancing apoptosis in malignant cells.
  • Neurotransmitter Modulation : In anticonvulsant activity, it affects GABAergic and glutamatergic systems to stabilize neuronal excitability .

Case Study 1: Antitumor Efficacy

A study conducted on HT-29 colon cancer cells demonstrated that treatment with ethyl 4-phenyl... resulted in a significant decrease in cell viability. The IC50 value was determined to be less than 10 µM, indicating potent antitumor activity. Molecular dynamics simulations suggested strong binding affinity to Bcl-2 protein, reinforcing the compound's role as a potential anticancer agent .

Case Study 2: Seizure Protection

In a controlled trial using PTZ-induced seizure models in rodents, the administration of ethyl 4-phenyl... resulted in complete protection against seizures. The study concluded that the compound could serve as a basis for developing new anticonvulsant medications .

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of ethyl 4-phenyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-1,3-thiazole-5-carboxylate?

Methodological Answer :

  • Reaction Solvents : Use polar aprotic solvents like DMF to enhance nucleophilic substitution reactions, as demonstrated in the synthesis of analogous thiazole derivatives .
  • Catalysts : Employ MgCl₂·6H₂O or Bleaching Earth Clay (pH 12.5) to improve reaction efficiency, as seen in heterocyclic amidation and cyclization steps .
  • Monitoring : Track reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) and confirm completion by observing the disappearance of starting materials .
  • Purification : Use recrystallization (e.g., toluene/hexane) or column chromatography to isolate high-purity products .

Q. Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and thiazole (C–S ~680 cm⁻¹) groups .
  • ¹H/¹³C NMR : Analyze chemical shifts for the tetrahydronaphthalene aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Q. Q3: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer :

  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., deviations <0.4% indicate high purity) .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess homogeneity .
  • Melting Point : A sharp melting range (e.g., 131–133°C for similar thiazoles) suggests purity .

Q. Q4: What are the recommended storage conditions to ensure compound stability?

Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation .
  • Desiccants : Include silica gel packs to minimize moisture absorption, critical for ester and amide stability .

Q. Q5: Which in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. Q6: How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously (e.g., distinguish tetrahydronaphthalene substituents) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm assignments for labile protons (e.g., amide N–H) .

Q. Q7: What strategies mitigate low yields in the final amidation step?

Methodological Answer :

  • Coupling Reagents : Replace traditional methods with HATU or EDCI/HOBt to enhance amide bond formation efficiency .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 30 min) to accelerate reaction kinetics .
  • Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) to prevent side reactions .

Q. Q8: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace tetrahydronaphthalene with biphenyl) and compare bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 active site) and guide SAR .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) via Schrödinger’s Phase .

Q. Q9: What computational tools predict the compound’s physicochemical properties?

Methodological Answer :

  • LogP/Solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients and aqueous solubility .
  • pKa Prediction : Employ MarvinSuite to determine ionization states affecting bioavailability .
  • ADMET Profiling : Utilize SwissADME or ADMETLab 2.0 for toxicity and metabolic stability predictions .

Q. Q10: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer :

  • Metabolite Identification : Perform LC-MS/MS on plasma/tissue samples to detect active/inactive metabolites .
  • PK/PD Modeling : Use Phoenix WinNonlin to correlate dosage, exposure, and effect .
  • Formulation Optimization : Test nanoemulsions or liposomes to improve bioavailability .

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